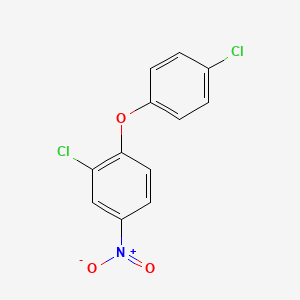

2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene

Descripción

Structurally, it consists of a benzene ring substituted with a nitro group (-NO₂) at position 4, a chlorine atom at position 2, and a 4-chlorophenoxy group (-O-C₆H₄-Cl) at position 1.

Propiedades

IUPAC Name |

2-chloro-1-(4-chlorophenoxy)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2NO3/c13-8-1-4-10(5-2-8)18-12-6-3-9(15(16)17)7-11(12)14/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTCVXHVOOYCYNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30177077 | |

| Record name | 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22544-07-6 | |

| Record name | 2,4′-Dichloro-4-nitrodiphenyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22544-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022544076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1-(4-chlorophenoxy)-4-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.958 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Nucleophilic Aromatic Substitution Using 2,5-Dichloronitrobenzene and 4-Chlorophenol

A well-documented method involves the reaction of 4-chlorophenol with 2,5-dichloronitrobenzene in the presence of sodium hydroxide and an organic solvent such as methanol, ethanol, or acetone. The process includes:

- Stirring sodium hydroxide and organic solvent in a reactor.

- Adding 4-chlorophenol and refluxing for 4-6 hours.

- Cooling to 50-65 °C.

- Adding 2,5-dichloronitrobenzene and heating to 100-150 °C for several hours.

- Isolation of the product by filtration, washing to neutrality, and recrystallization from acetone.

Reaction Conditions Summary:

| Step | Conditions | Notes |

|---|---|---|

| Base and solvent | NaOH, methanol/ethanol/acetone | Stirring |

| Phenol addition | 4-chlorophenol | Reflux 4-6 hours |

| Addition of dichloronitrobenzene | Heat to 100-150 °C | Reaction for 8 hours |

| Work-up | Filtration, washing, recrystallization | Neutral washing to purify |

This method yields a yellow solid intermediate identified as 5-chloro-2-(4'-chlorophenoxy)-4-nitrobenzene with melting point ~70-72 °C.

Alternative Methods for Nitro-Substituted Chlorophenols (Precursor Synthesis)

The synthesis of the nitro-substituted chlorophenol precursors, such as 2-chloro-4-nitrophenol, which are key intermediates, involves:

- Nitrosation and oxidation of 2-chlorophenol using sodium nitrite and acid to form 4-nitroso-2-chlorophenol.

- Oxidation with nitric acid to yield 2-chloro-4-nitrophenol.

- Chlorination of 4-nitrophenol in hydrochloric acid solution with oxidizing agents like nitric acid or hydrogen peroxide at 25-30 °C to avoid side reactions and improve yield.

This environmentally improved method avoids the use of gaseous chlorine and high temperatures, reducing toxic by-products and improving process control.

Nucleophilic Aromatic Substitution Using 2-Chloro-1-fluoro-4-nitrobenzene (Related Analog Synthesis)

A related synthetic route for similar compounds involves:

- Reaction of 2-chloro-1-fluoro-4-nitrobenzene with phenolic derivatives in the presence of potassium carbonate as a base.

- This SNAr reaction yields 2-chloro-4-nitrophenoxybenzene derivatives.

- Subsequent catalytic hydrogenation and further functionalization steps can be performed for derivative compounds.

While this method is more commonly applied to fluoro-substituted analogs, it illustrates the versatility of nucleophilic aromatic substitution for nitro-chlorophenoxy compounds.

Stock Solution Preparation for Experimental Use

A practical aspect of handling this compound involves preparing stock solutions for biological or chemical assays. A typical preparation table is as follows:

| Amount of Compound | Concentration | Volume of Solvent (mL) |

|---|---|---|

| 1 mg | 1 mM | 3.52 |

| 5 mg | 1 mM | 17.60 |

| 10 mg | 1 mM | 35.20 |

| 1 mg | 5 mM | 0.70 |

| 5 mg | 5 mM | 3.52 |

| 10 mg | 5 mM | 7.04 |

| 1 mg | 10 mM | 0.35 |

| 5 mg | 10 mM | 1.76 |

| 10 mg | 10 mM | 3.52 |

Solvents such as DMSO, PEG300, Tween 80, corn oil, and water are used in sequence to prepare clear in vivo formulations, ensuring solubility and stability.

Comparative Analysis of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| SNAr with 2,5-dichloronitrobenzene and 4-chlorophenol | NaOH, methanol/ethanol/acetone | Reflux 4-6 h, heat 100-150 °C | High yield, straightforward, scalable | Requires careful temperature control |

| Chlorination of 4-nitrophenol | 4-nitrophenol, HCl, HNO3 or H2O2 | 25-30 °C, oxidative chlorination | Avoids gaseous chlorine, eco-friendly | Requires precise oxidant dosing |

| SNAr with 2-chloro-1-fluoro-4-nitrobenzene | Potassium carbonate, phenol derivatives | Mild conditions, catalytic base | Versatile for derivatives | More common for fluoro analogs |

Research Findings and Considerations

- The use of sodium hydroxide and organic solvents in the SNAr reaction is well-established for producing chlorophenoxy nitrobenzenes with good purity and yield.

- Avoiding gaseous chlorine and high-temperature chlorination reduces hazardous by-products such as dioxins and improves environmental safety.

- Controlled addition of oxidants like nitric acid or hydrogen peroxide allows selective chlorination, minimizing side-products such as 2,6-dichloro-4-nitrophenol and enhancing yield and purity.

- The nucleophilic aromatic substitution approach is adaptable to various substituted phenols and halonitrobenzenes, enabling synthesis of a range of related compounds.

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Substitution: The chloro groups can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro group.

Common Reagents and Conditions

Reduction: Hydrogen gas (H2) with Pd/C catalyst under mild pressure and temperature conditions.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Reduction: 2-Chloro-1-(4-chlorophenoxy)-4-aminobenzene

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Analytical Chemistry

Separation Techniques

One of the primary applications of 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene is in analytical chemistry, particularly in high-performance liquid chromatography (HPLC). The compound can be effectively separated using reverse-phase HPLC methods. The mobile phase typically consists of acetonitrile and water, with phosphoric acid replaced by formic acid for mass spectrometry compatibility .

Table 1: HPLC Separation Conditions

| Parameter | Value |

|---|---|

| Column Type | Newcrom R1 |

| Particle Size | 3 µm |

| Mobile Phase | Acetonitrile + Water |

| pH Adjustment | Formic Acid (for MS) |

Synthesis of Pharmaceuticals

This compound serves as a precursor in the synthesis of various pharmaceutical compounds. For instance, it is utilized in the production of anthelmintics like rafoxanide, which is effective against parasitic infections in livestock .

Case Study: Synthesis of Rafoxanide

A study demonstrated a straightforward synthesis pathway for rafoxanide using this compound as a starting material, showcasing its importance in veterinary medicine .

Environmental Impact Studies

The compound has been evaluated for its environmental effects, particularly concerning its potential carcinogenic properties. Studies have indicated that related compounds can induce vascular tumors in laboratory animals, raising concerns about their environmental persistence and bioaccumulation .

Toxicological Assessments

Toxicological studies have been conducted to assess the safety profile of this compound. The compound has shown to cause oxidative damage to red blood cells and has been linked to methemoglobinemia at certain exposure levels .

Table 2: Toxicological Findings

| Study Type | Findings |

|---|---|

| Carcinogenicity | Induced vascular tumors in mice |

| Hematological Effects | Caused oxidative damage and anemia |

| Dose Response | Significant effects observed at high doses |

Industrial Applications

In industrial settings, this compound is used as an intermediate in the synthesis of various chemicals and materials, including agrochemicals and dyes. Its chlorinated structure contributes to its reactivity and utility in forming complex organic molecules.

Mecanismo De Acción

The mechanism of action of 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can participate in redox reactions, while the chloro and chlorophenoxy groups can influence the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis compare 2-chloro-1-(4-chlorophenoxy)-4-nitrobenzene with structurally analogous compounds, focusing on molecular properties, reactivity, and applications.

Table 1: Comparative Analysis of Structural Analogues

Key Comparative Insights:

Substituent Effects on Reactivity and Bioactivity: Electron-Withdrawing Groups (EWGs): The nitro (-NO₂) and chloro (-Cl) groups enhance electrophilicity, facilitating nucleophilic aromatic substitution (SNAr) reactions. For example, 2-chloro-1-(4-methoxyphenoxy)-4-nitrobenzene (7) achieves >99% yield under flow conditions due to the electron-donating methoxy (-OCH₃) group activating the phenoxide nucleophile . Fluorine vs. Chlorine: Fluorinated analogues (e.g., 2a, 2b) exhibit improved solubility and metabolic stability compared to chlorinated derivatives, making them preferable in drug design .

Structural Modifications and Applications: DAPK1 Inhibitors: Derivatives like 2a and 2b demonstrate anti-proliferative activity by inhibiting Death-Associated Protein Kinase 1 (DAPK1), with meta-substituted fluorine (2b) showing enhanced solubility . Environmental Toxicity: Simpler analogues like 4-chloronitrobenzene are classified as carcinogens, highlighting the importance of structural complexity in reducing toxicity .

Synthetic Methodologies: Flow Chemistry: High-temperature continuous flow systems enable rapid synthesis of diaryl ethers (e.g., compound 7) with near-quantitative yields, outperforming traditional microwave methods . Catalytic Hydrogenation: Chloro-nitroarenes like this compound can be selectively reduced to chloro-anilines, intermediates in agrochemical production .

Physical Properties: Melting Points: Fluorinated benzyloxy derivatives (e.g., 2-Chloro-1-[(3-fluorophenyl)methoxy]-4-nitrobenzene) exhibit higher melting points (90–96°C) compared to non-fluorinated analogues, likely due to stronger intermolecular interactions .

Actividad Biológica

2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene is a chlorinated aromatic compound that has garnered attention for its biological activity, particularly in the context of its interactions with various biological systems. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound this compound is characterized by the following structural formula:

- Molecular Formula : C12H8Cl2N2O3

- Molecular Weight : 285.1 g/mol

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | 246°C |

| Melting Point | 34-35°C |

| Solubility | Soluble in organic solvents, poorly soluble in water |

Research indicates that this compound exhibits significant interactions with biological systems, particularly through its role as a chemical intermediate in the synthesis of herbicides and other agrochemicals. Its chlorinated structure allows it to participate in various biochemical pathways, potentially leading to both therapeutic and toxicological effects.

Toxicological Studies

- Skin Sensitization : Studies have shown that this compound can induce skin sensitization reactions. The OECD has outlined methods for assessing skin sensitization, including the Local Lymph Node Assay (LLNA), which measures the proliferation of lymphocytes in response to exposure .

- Genotoxicity : Genotoxic effects have been documented in various studies. For instance, exposure to similar chlorinated compounds has been linked to DNA damage in human cell lines .

- Occupational Exposure : A study involving workers exposed to chloronitrobenzenes reported elevated urinary excretion of diazo metabolites, indicating systemic absorption and potential toxicity .

Case Studies

- Case Study 1 : In a study examining the effects of chlorinated compounds on human health, workers exposed to this compound showed increased incidences of skin irritation and respiratory issues compared to non-exposed individuals. The study highlighted the importance of protective measures in industrial settings .

- Case Study 2 : Research on the environmental impact of chlorophenoxy herbicides indicated that residues of such compounds can accumulate in agricultural products, leading to potential health risks for consumers .

Environmental Impact

The compound is also noted for its persistence in the environment, particularly in soil and water systems. Studies have suggested that chlorinated compounds can bioaccumulate in aquatic organisms, posing risks to ecosystems and food chains.

Residue Analysis

| Medium | Detection Method | Limit of Detection |

|---|---|---|

| Soil | Gas Chromatography | 0.01 mg/kg |

| Water | High-Performance Liquid Chromatography | 0.05 mg/L |

Q & A

Q. What are the optimized synthetic methodologies for 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene?

The compound is synthesized via nucleophilic aromatic substitution (SNAr) reactions. A continuous-flow system using 1,8-diazabicycloundec-7-ene (DBU) as a base in dimethylacetamide (DMA) at 195°C achieves yields >99% in 60 seconds . Key steps include:

- Reagent ratios : 1.5 equivalents of DBU to substrate.

- Solvent selection : Polar aprotic solvents (e.g., DMA) enhance reaction rates.

- Temperature control : Elevated temperatures (195°C) accelerate kinetics without side-product formation.

This method outperforms traditional microwave synthesis (42% yield) by enabling rapid mixing and precise thermal regulation .

Q. How is X-ray crystallography applied to confirm the molecular structure of this compound?

Crystallographic refinement using the SHELX software suite (e.g., SHELXL for refinement, SHELXS for structure solution) resolves bond lengths, angles, and nitro-group orientation. Key parameters:

- Data collection : High-resolution (≤1.0 Å) diffraction data minimizes refinement errors.

- Twinned crystals : SHELXL handles twinning via HKLF5 format for accurate electron density mapping .

Example: The nitro group’s coplanarity with the benzene ring is confirmed through anisotropic displacement parameters .

Q. What spectroscopic techniques validate purity and functional groups?

- NMR : H and C NMR identify aromatic protons (δ 7.10–8.42 ppm) and nitro-group electron-withdrawing effects.

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 276 [M+1]) confirm molecular weight.

- UV-Vis : Absorbance near 270 nm correlates with nitro-aromatic conjugation .

Advanced Research Questions

Q. How do substituents on phenolic derivatives influence reaction kinetics and regioselectivity?

Electron-donating groups (e.g., -OCH) on phenols enhance nucleophilicity, accelerating SNAr reactions. For example:

- 4-Methoxyphenol : Achieves 99.7% yield in 60 seconds.

- 4-Cyanophenol : Requires optimization (30 seconds, 195°C) to reach >99% yield vs. 42% in batch reactors.

Electron-withdrawing groups (e.g., -NO) reduce reactivity, necessitating longer reaction times (Table 2, ).

Q. What strategies resolve contradictions in reaction yield data across different methodologies?

Discrepancies arise from:

- Base selection : DBU outperforms inorganic bases (e.g., KCO) due to superior solubility and deprotonation efficiency.

- Reactor design : Continuous-flow systems (Labtrix® S1) achieve 108.5 mg·h throughput, surpassing microwave reactors (Figure 5, ).

- Workup protocols : Washing with saturated NHCl removes residual base, improving purity to >99% .

Q. Can computational models predict the compound’s reactivity in novel synthetic pathways?

Density functional theory (DFT) calculates:

- Transition states : Activation energy for nitro-group displacement (e.g., with thiols).

- Solvent effects : Dielectric constants of DMA vs. MeCN correlate with experimental rate differences.

- Substituent Hammett parameters : Predict regioselectivity in polysubstituted derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.